molecular formula C17H12ClN5O3 B2789710 7-chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040701-08-3

7-chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B2789710
CAS No.: 1040701-08-3
M. Wt: 369.77
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes:

  • 5-Hydroxy group: Introduces hydrogen-bonding capacity, influencing solubility and target interactions.

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, a scaffold known for diverse pharmacological activities, including anticancer and kinase inhibition properties .

Properties

IUPAC Name

7-chloro-N-(2-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O3/c1-26-13-5-3-2-4-11(13)19-17(25)14-15-20-16(24)10-8-9(18)6-7-12(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDJLOILVXQUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinazoline structure, which enhances its reactivity and biological properties. The presence of chlorine and hydroxy groups at specific positions contributes to its potential pharmacological profile. The methoxyphenyl substituent adds complexity that may influence its interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. Specifically, this compound has been studied for its ability to inhibit various kinases involved in cancer progression:

  • Polo-like Kinase 1 (Plk1) Inhibition : This compound has shown potential in inhibiting Plk1, a critical regulator of cell division implicated in several cancers. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cytotoxicity Studies : In vitro studies using MTT assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutics like doxorubicin .

2. Anti-inflammatory Properties

Quinazoline derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

3. Antimicrobial Activity

The compound's structural features may also contribute to antimicrobial properties. Similar quinazoline derivatives have demonstrated activity against various bacterial strains, indicating a potential role in treating infections .

The biological activity of this compound is believed to arise from its ability to interact with specific protein targets involved in signaling pathways:

  • Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to Plk1 and other kinases. These studies provide insights into the binding affinity and specificity of the compound towards its targets .

Case Studies

StudyFindings
In Vitro Cytotoxicity Demonstrated IC50 values of 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines .
Molecular Docking Confirmed strong binding interactions with Plk1; docking studies indicated favorable binding energy compared to control compounds .
Anti-inflammatory Activity Exhibited modulation of TNF-alpha and IL-6 levels in preclinical models of inflammation .

Scientific Research Applications

Therapeutic Applications

The therapeutic potential of 7-chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound may inhibit critical kinases involved in cell proliferation and survival. For instance, it has shown potential in inhibiting Polo-like kinase 1 (Plk1), which is essential for cell division and has implications in cancer therapy. Inhibition of Plk1 can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects by modulating signaling pathways involved in inflammation. These properties make it a candidate for developing treatments for inflammatory diseases.

Antimicrobial Activity

The quinazoline derivatives have been associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a potential candidate for antibiotic development.

Neuroprotective Effects

Emerging research suggests that compounds within this class may possess neuroprotective properties. They could potentially be utilized in treating neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress.

Research Findings

Numerous studies have focused on the synthesis and biological evaluation of this compound:

  • Kinase Inhibition Studies : Fluorescence polarization assays have confirmed the binding affinity of this compound to Polo-like kinase 1. This interaction is critical for understanding its mechanism of action and optimizing its therapeutic efficacy.
  • In Vitro Studies : Various in vitro experiments have demonstrated the compound's ability to induce apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells.

Comparative Analysis with Related Compounds

A comparative table illustrates the biological activities of structurally related compounds:

Compound NameKey FeaturesBiological Activity
This compoundChlorine substitution; methoxy groupKinase inhibition; anticancer
7-Fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamideFluorine substitution; methoxy groupKinase inhibition; anti-inflammatory
6-Methyl-[1,2,3]triazolo[1,5-a]quinazoline derivativesMethyl substitutionDiverse biological profiles

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substitution Patterns

The activity and physicochemical properties of triazoloquinazoline derivatives are highly dependent on substituent positioning and functional groups. Key analogs include:

Sulfonyl-Substituted Analogs
  • 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (): Replaces the carboxamide with a sulfonyl group and an isopropylphenylamine.
Hydroxyphenyl-Substituted Analogs
  • 7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (): Features a pyrimidine core instead of quinazoline and a 3-hydroxyphenyl group. The 3-hydroxyphenyl group may enhance antioxidant activity .
Thieno-Fused Triazolopyrimidines
  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (): Replace the quinazoline core with a thiophene-fused system. Impact: Thieno-fused analogs exhibit superior anticancer activity (e.g., GP = 81.85% against Renal Cancer UO-31) compared to aryl-fused triazoloquinazolines, likely due to improved π-stacking interactions .

Pharmacokinetic and Solubility Considerations

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